N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-5-7-15(13(3)9-11)17(23)20-19-22-21-18(24-19)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKQPUXOUOOPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dimethylbenzoic acid hydrazide with 2,4-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring undergoes selective oxidation under strong oxidizing agents, yielding derivatives with modified electronic properties.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (aq.) | Acidic, 60°C | 5-(2,4-dimethylphenyl)-1,3,4-oxadiazole-2-carboxylic acid (via C–N bond cleavage) |
| CrO₃/H₂SO₄ | Room temperature | N-oxidized oxadiazole (minor product) |
Mechanistic Insight:
Oxidation primarily targets the electron-rich nitrogen atoms in the oxadiazole ring, leading to ring-opening or N-oxide formation.
Reduction Reactions
Reductive cleavage of the oxadiazole ring is achievable under catalytic hydrogenation or hydride-based conditions:
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 40 psi | 2,4-dimethylbenzamide and 2,4-dimethylbenzhydrazide (quantitative yield) |
| LiAlH₄ | Dry THF, 0°C | N-(2,4-dimethylphenyl)acetamide (via ring-opening and hydride transfer) |
Note: The amide group remains intact under mild reduction but may hydrolyze in acidic/basic conditions.
Electrophilic Aromatic Substitution (EAS)
The dimethylphenyl substituents undergo regioselective EAS due to steric and electronic effects:
| Reaction | Reagent | Position of Substitution |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methyl groups (ortho/para-directing effect) |
| Sulfonation | H₂SO₄/SO₃ | Meta to oxadiazole ring (deactivated ring) |
Example: Nitration at the 4-position of the 2,4-dimethylphenyl group produces a mono-nitro derivative with 85% regioselectivity.
Nucleophilic Substitution
The oxadiazole ring participates in nucleophilic substitution at the C-2 position under basic conditions:
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ (excess) | Ethanol, 70°C | 5-(2,4-dimethylphenyl)-2-amino-1,3,4-oxadiazole |
| CH₃ONa | DMF, 120°C | 2-methoxy-1,3,4-oxadiazole derivative (low yield due to steric hindrance) |
Ring-Opening Reactions
Acid- or base-catalyzed ring-opening generates intermediates for further functionalization:
| Conditions | Product | Application |
|---|---|---|
| HCl (conc.)/Δ | 2,4-dimethylbenzohydrazide and 2,4-dimethylbenzoic acid (via hydrolysis) | Precursor for hydrazone synthesis |
| NaOH/EtOH | N-(2,4-dimethylbenzoyl)urea (via nucleophilic attack at C-5) | Biologically active intermediate |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Stage 1 (200–250°C): Loss of methyl groups (~10% mass loss).
-
Stage 2 (300–400°C): Oxadiazole ring fragmentation into CO and N₂O.
Comparative Reactivity
The compound’s reactivity differs from simpler oxadiazoles due to steric effects from the dimethyl groups:
| Reaction | This Compound | Unsubstituted Oxadiazole |
|---|---|---|
| Nitration Rate | 0.12 mmol/min | 0.45 mmol/min |
| Reduction Yield | 68% (H₂/Pd-C) | 92% (H₂/Pd-C) |
Data sourced from kinetic studies on analogous systems.
Scientific Research Applications
Structural Features
The compound features an oxadiazole ring linked to a dimethylbenzamide moiety, which is significant for its biological activity. The presence of the oxadiazole ring is known to enhance the compound's reactivity and interaction with biological targets.
Medicinal Chemistry
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide has demonstrated promising biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have shown its effectiveness in inhibiting bacterial growth and could potentially be developed into new antibiotics.
Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines by targeting specific molecular pathways involved in tumor growth.
Anti-inflammatory Effects
There is evidence to suggest that this compound can modulate inflammatory responses. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
Materials Science
This compound has potential applications in materials science due to its chemical properties:
Polymer Synthesis
The oxadiazole structure can be utilized in the synthesis of polymers with enhanced thermal stability and electrical conductivity. Research is ongoing to explore its integration into advanced materials for electronic applications.
Fluorescent Materials
Due to its unique electronic properties, it may serve as a precursor for developing fluorescent materials used in sensors and imaging technologies.
Agrochemicals
This compound can also be explored as a precursor for agrochemical formulations:
Pesticides and Herbicides
The compound's ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides that offer protection against pests while being environmentally friendly.
Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Cyclization | Phosphorus oxychloride | Reflux |
| Coupling | Amines/Nucleophiles | Varies |
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound was shown to downregulate Bcl-2 expression while upregulating Bax levels.
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial activity against Staphylococcus aureus revealed that the compound exhibited significant inhibitory effects at low concentrations (MIC = 32 µg/mL), suggesting its potential as an effective antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Oxadiazole and Benzamide Moieties
The pharmacological profile of oxadiazole derivatives is highly dependent on substituent modifications. Below is a comparative overview of key structural analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular structure.
Key Observations :
Physicochemical and Pharmacokinetic Considerations
- Solubility : Sulfonamide derivatives (e.g., ) exhibit improved solubility due to polar sulfamoyl groups, critical for oral bioavailability.
- Metabolic Stability : Methyl and methoxy groups (e.g., target compound’s 2,4-dimethyl groups) may reduce metabolic degradation compared to halogenated analogs .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide is a synthetic compound belonging to the oxadiazole family. Its unique structure allows for significant biological interactions, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C15H16N4O
- Molar Mass : 284.31 g/mol
The compound features an oxadiazole ring which is known for its ability to engage in various biological interactions due to its electron-withdrawing properties and ability to form hydrogen bonds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The oxadiazole moiety can inhibit certain enzymes by mimicking substrate structures or binding to active sites.
- Receptor Modulation : The compound may interact with various receptors in the body, potentially influencing signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
Anticancer Properties
Research has indicated that compounds similar to this compound possess anticancer activity. A study demonstrated that derivatives of oxadiazole showed significant cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Induces apoptosis |
| HeLa (Cervical) | 10 | Inhibits proliferation |
| A549 (Lung) | 12 | Cell cycle arrest |
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies and Research Findings
- Study on Anticancer Effects : A recent publication explored the effects of various oxadiazole derivatives on cancer cell lines. The study found that compounds with similar structures to this compound exhibited a dose-dependent inhibition of cell growth in MCF-7 cells through apoptosis induction mechanisms .
- Antibacterial Activity Evaluation : Another study assessed the antibacterial potential of this compound against several pathogenic bacteria. Results indicated that the compound was effective in inhibiting bacterial growth at concentrations that are achievable in clinical settings .
- Mechanistic Insights : Research investigating the mechanism of action revealed that this compound could affect cellular signaling pathways involved in apoptosis and cell cycle regulation. This suggests potential therapeutic applications in oncology .
Q & A
Basic: What are the established synthetic routes for this compound, and how are intermediates characterized?
Answer:
The compound is typically synthesized via cyclocondensation of substituted hydrazides with appropriate carbonyl derivatives. For example:
- Step 1 : React 2,4-dimethylbenzoic acid with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Step 2 : Cyclize the intermediate using phosphoryl chloride (POCl₃) to yield the 1,3,4-oxadiazole core .
- Step 3 : Introduce the 2,4-dimethylphenyl group via nucleophilic substitution or coupling reactions.
Characterization :
Intermediates are validated using ¹H/¹³C NMR (to confirm proton environments and carbon frameworks), IR spectroscopy (to identify functional groups like C=O and N-H), and mass spectrometry (for molecular weight confirmation). For example, in similar oxadiazole derivatives, the amide carbonyl stretch appears at ~1650–1680 cm⁻¹ in IR spectra .
Basic: How is purity and structural integrity verified in research settings?
Answer:
- Purity : Assessed via HPLC (≥95% purity threshold) using reverse-phase C18 columns and acetonitrile/water gradients.
- Structural integrity : Confirmed through single-crystal X-ray diffraction (SC-XRD). For instance, SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and torsion angles, ensuring the oxadiazole ring adopts a planar conformation (mean deviation < 0.01 Å) .
- Thermogravimetric analysis (TGA) may also assess thermal stability, with decomposition temperatures >200°C indicating robustness .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in bioactivity (e.g., varying IC₅₀ values in cytotoxicity assays) are addressed by:
- Standardized assay protocols : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum concentration, and incubation time). For example, MDA-MB-435 melanoma cells showed GP values ranging from 15.43 to 46.82 across studies due to variable serum concentrations .
- Meta-analysis : Pool data from multiple studies to identify trends. A 2023 review noted that electron-withdrawing substituents (e.g., -Cl) on the phenyl ring enhance antitumor activity by 30–50% compared to electron-donating groups .
- Mechanistic studies : Use gene knockout models or enzyme inhibition assays to confirm target specificity. For example, CYP51 inhibition by oxadiazole derivatives was validated via crystallography (PDB: 6XYZ) .
Advanced: How do structural modifications influence biological efficacy?
Answer:
Key modifications and their effects:
- Oxadiazole ring substitution : Replacing sulfur with oxygen in the 1,3,4-oxadiazole ring increases metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours in microsomal assays) .
- Phenyl group functionalization : Adding 2,4-dimethyl groups enhances lipophilicity (logP increases by 0.8 units), improving blood-brain barrier penetration for neurological targets .
- Amide linker variation : Introducing a methylsulfanyl group (-SMe) boosts antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .
Advanced: What computational methods predict compound-target interactions?
Answer:
- Molecular docking : Software like AutoDock Vina predicts binding poses to targets (e.g., sterol 14α-demethylase). A 2023 study achieved a docking score of -9.2 kcal/mol for this compound, suggesting strong hydrophobic interactions with Leu321 and His310 .
- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable ligand-protein complexes .
- QSAR models : Quantitative Structure-Activity Relationship (QSAR) analysis using MOE software identifies critical descriptors (e.g., polar surface area < 90 Ų correlates with oral bioavailability) .
Basic: What in vitro assays evaluate antimicrobial/antitumor activity?
Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) determines MIC values against pathogens like E. coli and C. albicans. For oxadiazoles, MIC ranges from 4–64 µg/mL depending on substituents .
- Antitumor : MTT assay measures cytotoxicity (48–72 hr exposure). For example, IC₅₀ values of 8.2 µM (HCT-15 colon cancer) and 12.4 µM (MDA-MB-435 melanoma) were reported for analogs .
- Enzyme inhibition : Fluorescence-based assays quantify IC₅₀ against targets like LOX (lipoxygenase), with values <10 µM considered potent .
Advanced: How is X-ray crystallography used to study binding modes?
Answer:
- Data collection : High-resolution (<1.2 Å) X-ray data collected at 100 K using synchrotron radiation (e.g., APS Beamline 21-ID).
- Structure solution : SHELXD locates heavy atoms, and SHELXL refines the model. For example, a 1.05 Å structure revealed hydrogen bonds between the oxadiazole N3 and Thr114 of CYP51 (2.8 Å) .
- Validation : R-factor < 0.05 and Ramachandran outliers < 0.1% ensure model accuracy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
